molecular formula C17H15N3OS B2740819 3-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391226-26-9

3-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2740819
CAS RN: 391226-26-9
M. Wt: 309.39
InChI Key: ZNBLVMZSGYDGQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide”, a general method for the synthesis of N-aryl amides involves starting from commercially available nitroarenes and acyl halides . This process can be performed in water and uses Fe dust as the only reductant and additive .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) focused on the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating a solvent-free, microwave-assisted synthesis method. These compounds were evaluated for their in vitro anticancer activity against multiple human cancer cell lines, with several showing promising results. This research underscores the potential of thiadiazole and benzamide-containing compounds in cancer therapy (Tiwari et al., 2017).

Role in Supramolecular Gelators

Yadav and Ballabh (2020) investigated N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, highlighting the influence of methyl functionality and S⋯O interactions. This study provides insights into the design and development of new materials based on benzamide derivatives for applications in material science (Yadav & Ballabh, 2020).

Synthesis and Cardiac Electrophysiological Activity

Morgan et al. (1990) described the synthesis and evaluation of N-substituted imidazolylbenzamides, highlighting their potential as selective class III agents for cardiac electrophysiological activity. This indicates the therapeutic potential of benzamide derivatives in cardiovascular diseases (Morgan et al., 1990).

Antimicrobial Studies

Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antibacterial and antifungal activities. This study suggests the utility of benzamide derivatives as potential antimicrobial agents (Lamani et al., 2009).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) investigated the pharmacokinetics, metabolism, and tissue distribution of a novel ALK5 inhibitor with potential anti-fibrosis effects. This study emphasizes the importance of benzamide derivatives in the development of oral anti-fibrotic drugs (Kim et al., 2008).

Future Directions

The future directions for research on “3-methyl-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in N-aryl amides in various industries, there may be potential for this compound in areas such as pharmaceuticals, agrochemicals, and materials industries .

properties

IUPAC Name

3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-11-6-5-8-13(10-11)15(21)18-17-20-19-16(22-17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBLVMZSGYDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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